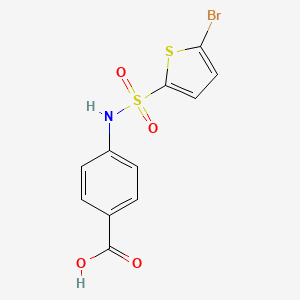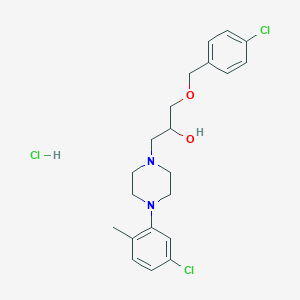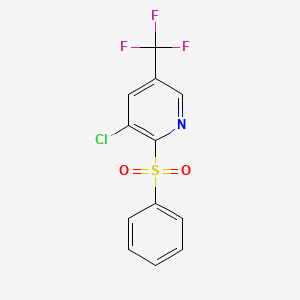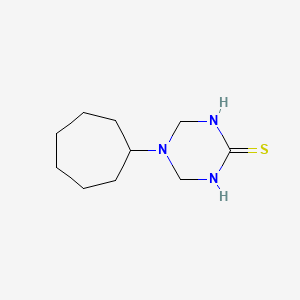![molecular formula C10H18O2 B2838503 6-Oxaspiro[4.5]decan-9-ylmethanol CAS No. 1521614-24-3](/img/structure/B2838503.png)
6-Oxaspiro[4.5]decan-9-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxaspiro[4.5]decan-9-ylmethanol is a chemical compound with the molecular formula C10H18O2 . It contains a total of 31 bonds, including 13 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .
Synthesis Analysis
The synthesis of this compound involves a novel Lewis acid-catalyzed Prins/pinacol cascade process . This process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure, which includes a five-membered ring and a six-membered ring . The molecule also contains a hydroxyl group and a primary alcohol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 170.25 . It is an oil at room temperature . The boiling point is approximately 262.8±8.0°C at 760 mmHg .科学的研究の応用
Synthesis and Antihypertensive Activity
6-Oxaspiro[4.5]decan-9-ylmethanol derivatives have been explored for their potential antihypertensive properties. A study synthesized a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, testing them as antihypertensive agents. Among these, certain compounds demonstrated significant activity in lowering blood pressure without acting as beta-adrenergic blockers, indicating their role as alpha-adrenergic blockers with potential applications in treating hypertension (Caroon et al., 1981).
Structural Significance in Synthesis
The structural motif of this compound, particularly the spiroaminals such as 1-oxa-6-azaspiro[4.5]decane, has been highlighted for its presence in natural or synthetic products with significant biological activities. The unique skeletal structure of these compounds presents a challenging target for chemical synthesis, underscoring their importance in the development of new pharmaceuticals (Sinibaldi & Canet, 2008).
Antitumor Activity
Research into this compound derivatives has also extended into the field of oncology, where novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives exhibited moderate to potent activity against various cancer cell lines, including lung, breast, and cervical cancer. These findings suggest the potential of these compounds as a basis for developing new anticancer agents (Yang et al., 2019).
Amberlyst-15-catalyzed Intramolecular Cyclization
The compound's derivatives have been synthesized through Amberlyst-15-catalyzed SN2′ oxaspirocyclization, demonstrating the versatility of this synthetic approach in producing various spirocyclic systems. This method provides an efficient pathway to synthesize spirocyclic compounds under mild conditions, offering potential routes for further chemical modifications (Young, Jung, & Cheng, 2000).
Electrophysiological and Behavioral Evidence in Pheromone Analogs
Oxaspiropentane derivatives, structurally related to this compound, have been investigated as sex pheromone analogs in the gypsy moth, showing significant electrophysiological and behavioral responses. This research indicates the potential of these compounds in understanding insect behavior and developing pheromone-based pest control strategies (Solari et al., 2007).
Safety and Hazards
The safety information for 6-Oxaspiro[4.5]decan-9-ylmethanol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing thoroughly after handling, and using protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
The primary target of 6-Oxaspiro[4.5]decan-9-ylmethanol is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor (GPCR) that is expressed extensively in the central nervous system .
Mode of Action
This compound is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl .
Biochemical Pathways
The activation of the G protein pathway by this compound leads to the therapeutic analgesic effects . The β-arrestin pathway, on the other hand, is associated with the adverse effects of opioids . By selectively activating the G protein pathway, this compound can potentially produce therapeutic analgesic effects with reduced adverse effects .
Result of Action
The selective activation of the G protein pathway by this compound results in analgesic benefits similar to those of a pure opioid agonist . By limiting the activation of the β-arrestin pathway, it potentially reduces the adverse effects commonly associated with opioids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment, such as pH and temperature, as well as external factors like storage conditions. For instance, the compound is typically stored at a temperature of 4°C . Further research is needed to fully understand how these and other environmental factors influence the action of this compound.
生化学分析
Cellular Effects
It is known that it is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 6-Oxaspiro[4.5]decan-9-ylmethanol involves selective activation of G protein and β-arrestin signaling pathways . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
6-oxaspiro[4.5]decan-9-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-8-9-3-6-12-10(7-9)4-1-2-5-10/h9,11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZYOCNAFNKPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521614-24-3 |
Source


|
| Record name | 6-oxaspiro[4.5]decan-9-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide](/img/structure/B2838420.png)
![N-{2-[1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2838422.png)

![N-(1-cyanobutyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2838424.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2838427.png)


![3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2838432.png)
![(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride](/img/structure/B2838433.png)
![3-chloro-N-({3-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2838435.png)
![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838436.png)
![6-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2838441.png)

